![molecular formula C13H16N4O5 B13995796 (1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate CAS No. 75863-54-6](/img/structure/B13995796.png)
(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- is a complex organic compound with significant importance in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidinedione core and a diazo functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- involves multiple steps, including the formation of the pyrimidinedione core and the introduction of the diazo group. One common synthetic route involves the reaction of a suitable pyrimidine derivative with a diazo compound under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pyrimidinedione core can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar pyrimidine core but lack the diazo group, resulting in different chemical properties and applications.
Diazo Compounds: Compounds with a diazo group but different core structures, leading to variations in reactivity and biological activity.
Uniqueness
The combination of a pyrimidinedione core and a diazo group in 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- makes it unique among similar compounds. This unique structure provides a balance of reactivity and stability, making it a valuable tool in various scientific applications .
特性
CAS番号 |
75863-54-6 |
|---|---|
分子式 |
C13H16N4O5 |
分子量 |
308.29 g/mol |
IUPAC名 |
1-[5-(4-diazo-3-oxobutyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O5/c1-7-6-17(13(21)16-12(7)20)11-4-9(19)10(22-11)3-2-8(18)5-15-14/h5-6,9-11,19H,2-4H2,1H3,(H,16,20,21) |
InChIキー |
XLTVYHCJHAPTOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCC(=O)C=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


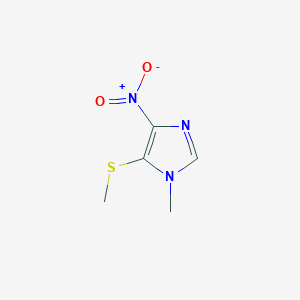
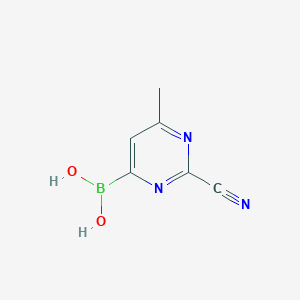
![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)
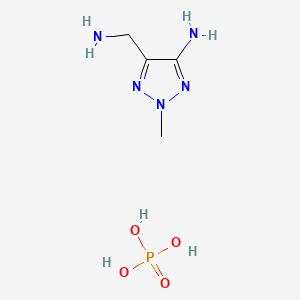
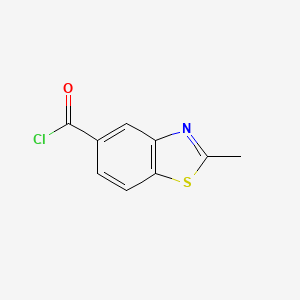
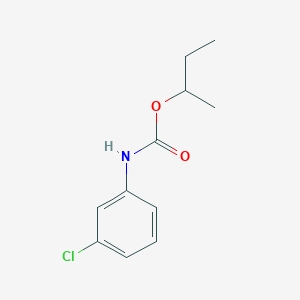
![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)
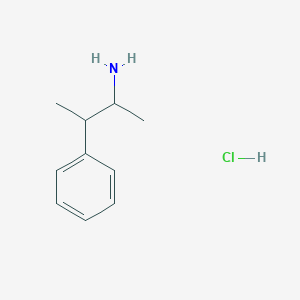
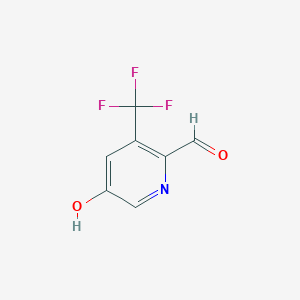
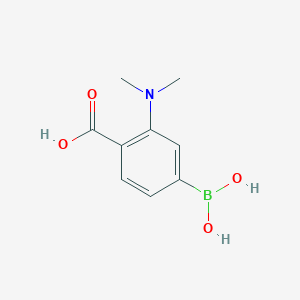
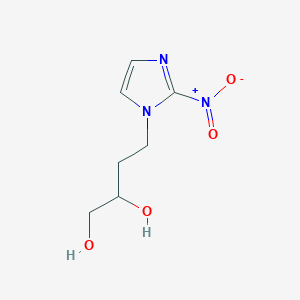
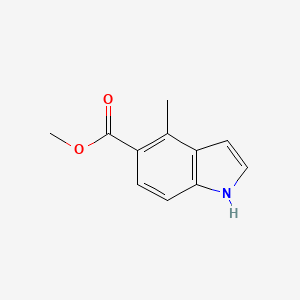
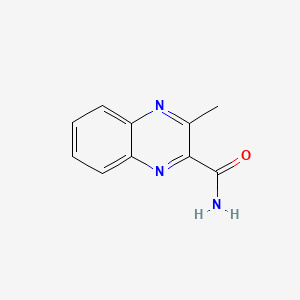
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
